molecular formula C7H13NO B1451467 3-(Prop-2-en-1-yloxy)pyrrolidine CAS No. 946715-09-9

3-(Prop-2-en-1-yloxy)pyrrolidine

Cat. No. B1451467
M. Wt: 127.18 g/mol
InChI Key: UGFDHSFHFFLSTQ-UHFFFAOYSA-N
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Description

“3-(Prop-2-en-1-yloxy)pyrrolidine” is a chemical compound with the molecular weight of 163.65 . It is also known as 3-(allyloxy)pyrrolidine hydrochloride . The compound is stored at a temperature of 4°C and is in the form of an oil .


Molecular Structure Analysis

The InChI code for “3-(Prop-2-en-1-yloxy)pyrrolidine” is 1S/C7H13NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h2,7-8H,1,3-6H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-(Prop-2-en-1-yloxy)pyrrolidine” is an oil with a molecular weight of 163.65 . It is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis and Chemical Reactions

Pyrrolidines are important heterocyclic organic compounds due to their biological effects and industrial applications, such as in medicines, dyes, or agrochemical substances. Research indicates that pyrrolidines can be synthesized through polar [3+2] cycloaddition reactions, offering a pathway to create complex organic compounds under mild conditions. This synthesis method is significant for developing new pharmaceuticals and materials (Żmigrodzka et al., 2022).

Antimicrobial Properties

The compound's derivatives have been synthesized and screened for antimicrobial properties. For instance, ultrasonicated synthesis has been utilized to create 1-(2-Hydroxyaryl)-3-(pyrrolidin-1-yl)propenones with significant antimicrobial screening outcomes. This discovery opens avenues for the development of new antimicrobial agents, showcasing the compound's potential in addressing microbial resistance (Shelke et al., 2009).

Catalytic Applications

Catalytic applications of pyrrolidine derivatives are also noteworthy. For example, pyrrolidine and related amines undergo asymmetric A(3) reactions in the presence of copper iodide and a cocatalyst, leading to propargylamines with high enantiomeric excess. This process highlights the compound's utility in stereoselective synthesis, a critical aspect of developing pharmaceuticals and fine chemicals (Zhao & Seidel, 2015).

Advanced Material Synthesis

The compound's derivatives have found applications in the synthesis of advanced materials. For instance, research into pyrrole coupling chemistry has explored the electrochemical synthesis of N-linked polybispyrroles. These materials exhibit exciting electrochromic and ion receptor properties, suggesting potential uses in metal recovery and ion sensing technologies (Mert et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrrolidine derivatives, such as “3-(Prop-2-en-1-yloxy)pyrrolidine”, have been highlighted as versatile scaffolds for the design of new compounds with different biological profiles . They are expected to continue playing a significant role in drug discovery and development .

properties

IUPAC Name

3-prop-2-enoxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-5-9-7-3-4-8-6-7/h2,7-8H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFDHSFHFFLSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Prop-2-en-1-yloxy)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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